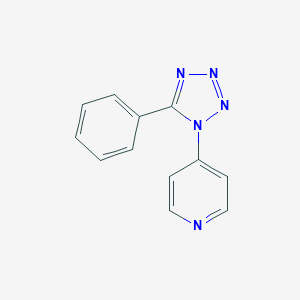
4-(5-phenyl-1H-tetraazol-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-phenyl-1H-tetraazol-1-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-phenyl-1H-tetraazol-1-yl)pyridine typically involves the formation of the tetrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a coupling reaction with a pyridine derivative to form the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-phenyl-1H-tetraazol-1-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and tetrazole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or tetrazole rings .
Wissenschaftliche Forschungsanwendungen
4-(5-phenyl-1H-tetraazol-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or photonic properties
Wirkmechanismus
The mechanism of action of 4-(5-phenyl-1H-tetraazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The pyridine ring can participate in π-π stacking interactions or hydrogen bonding, further stabilizing the compound’s interaction with its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in the ring.
Tetrazole: A five-membered ring containing four nitrogen atoms.
Pyrazole: Another five-membered ring with two nitrogen atoms, often used in medicinal chemistry
Uniqueness
4-(5-phenyl-1H-tetraazol-1-yl)pyridine is unique due to the combination of the pyridine and tetrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and the potential for multiple interactions with biological targets, making it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
57761-77-0 |
|---|---|
Molekularformel |
C12H9N5 |
Molekulargewicht |
223.23g/mol |
IUPAC-Name |
4-(5-phenyltetrazol-1-yl)pyridine |
InChI |
InChI=1S/C12H9N5/c1-2-4-10(5-3-1)12-14-15-16-17(12)11-6-8-13-9-7-11/h1-9H |
InChI-Schlüssel |
ZETIMANHVGKVHD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=NN2C3=CC=NC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=NN2C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


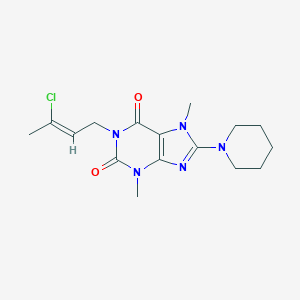
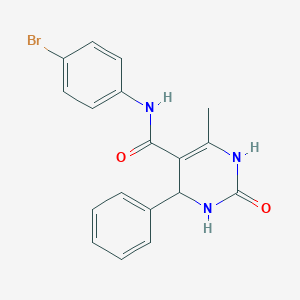
![2-[2-(2,4-Dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]butyl 3-(trifluoromethyl)phenylcarbamate](/img/structure/B414308.png)
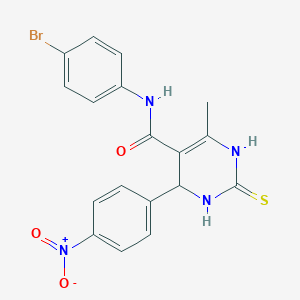
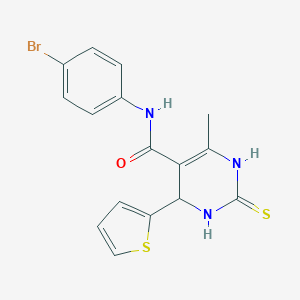
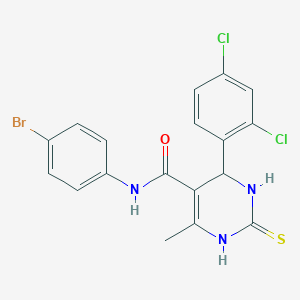
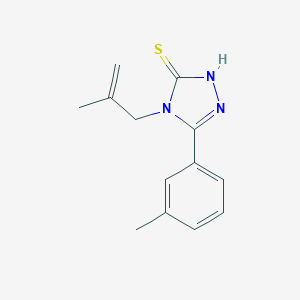
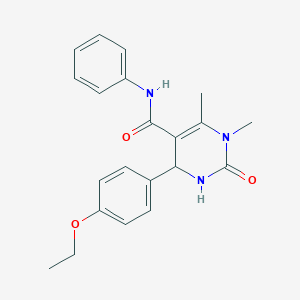
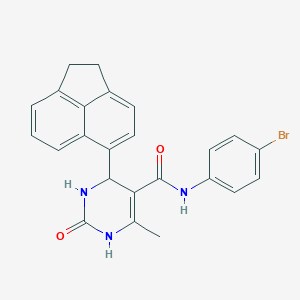
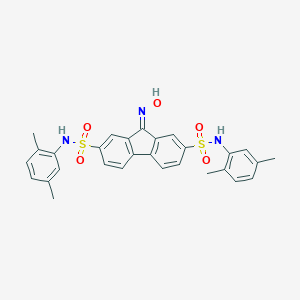
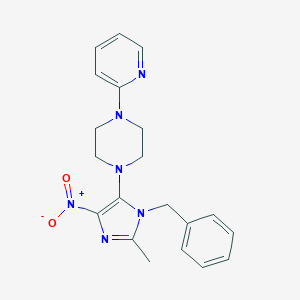
![3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one](/img/structure/B414324.png)
![4-{[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B414326.png)
![(E)-4-(((1H-benzo[d]imidazol-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one](/img/structure/B414329.png)
